molecular formula C20H21N5OS B2799799 N-(3-methylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide CAS No. 921790-15-0

N-(3-methylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2799799
CAS No.: 921790-15-0
M. Wt: 379.48
InChI Key: ZXMIUYTZPJNDSK-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring an imidazo[2,1-c][1,2,4]triazole core linked to a 4-methylphenyl group at position 7 and a 3-methylphenylacetamide moiety via a sulfanyl bridge. Its synthesis likely involves 1,3-dipolar cycloaddition, a common method for constructing triazole rings, as observed in analogous compounds . While direct biological data for this compound is unavailable in the provided evidence, structurally related acetamide-triazole hybrids exhibit diverse pharmacological activities, including anti-inflammatory and antiproliferative effects .

Properties

IUPAC Name

N-(3-methylphenyl)-2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c1-14-6-8-17(9-7-14)24-10-11-25-19(24)22-23-20(25)27-13-18(26)21-16-5-3-4-15(2)12-16/h3-9,12H,10-11,13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMIUYTZPJNDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Imidazo[2,1-c][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[2,1-c][1,2,4]triazole ring.

    Introduction of the 3-Methylphenyl and 4-Methylphenyl Groups: These groups are introduced through electrophilic aromatic substitution reactions, often using reagents such as methyl iodide or methyl bromide in the presence of a strong base.

    Thioacetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, strong acids or bases, and various nucleophiles or electrophiles.

Major Products Formed

Scientific Research Applications

N-(3-methylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Substituent Impact :

  • Electron-Withdrawing Groups (e.g., –NO₂, –Cl): Compounds like 6b and 6c (nitrophenyl derivatives) exhibit redshifted IR C=O stretches (~1682 cm⁻¹) compared to the target compound’s methyl groups, suggesting increased polarity .
  • Methyl/Methoxy Groups : The target’s methyl substituents likely reduce electronic effects compared to methoxy (e.g., 539808-36-1 ), which introduces stronger electron-donating resonance effects .

Spectral Data Comparison

  • IR Spectroscopy: C=O stretches: ~1671–1682 cm⁻¹ in nitro/chloro derivatives vs. ~1671 cm⁻¹ in methyl-substituted analogs.
  • NMR Spectroscopy :
    • Aromatic protons in 6b (nitrophenyl) appear downfield (δ 8.61 ppm) due to nitro electron withdrawal, whereas methyl groups in the target compound would upshift protons to δ ~7.0–7.5 ppm .

      –OCH2 and –NCH2CO– signals in 6a (δ 5.38–5.48 ppm) align with the target’s sulfanyl-acetamide backbone .

Biological Activity

N-(3-methylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a complex organic compound known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and detailed research findings from various studies.

Chemical Structure and Synthesis

Chemical Structure:
The compound features an imidazo[2,1-c][1,2,4]triazole core linked to a sulfanyl group and substituted with methylphenyl groups. The unique structural attributes contribute to its biological properties.

Synthesis Methods:
The synthesis typically involves multiple steps, starting with the formation of the imidazo[2,1-c][1,2,4]triazole core through cyclization reactions. Subsequent modifications include the introduction of the sulfanyl group and the methylphenyl substituents. Reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity.

Table 1: Synthetic Routes Overview

StepReaction TypeKey ReagentsConditions
1CyclizationAppropriate precursorsControlled temperature
2SubstitutionSulfur sourcesVaries by substituent
3PurificationChromatographyStandard purification techniques

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of imidazo[2,1-c][1,2,4]triazoles can inhibit the growth of Mycobacterium tuberculosis (M.tb) with minimal inhibitory concentrations (MIC) often below 1 μg/mL . This suggests potential therapeutic applications in treating resistant strains of tuberculosis.

The precise mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with specific enzymes or receptors within microbial cells. These interactions may disrupt essential metabolic pathways or cellular functions.

Case Study: Structure-Activity Relationship

A study focusing on structure-activity relationships for imidazo[2,1-c][1,2,4]triazole derivatives revealed that modifications to the phenyl groups significantly influence biological activity. For example:

  • Increased lipophilicity generally enhances membrane permeability.
  • Substituent position on the aromatic rings can affect binding affinity to target proteins.

Table 2: SAR Findings

Substituent PositionBiological Activity (MIC)Remarks
Para< 1 μg/mLHigh potency against M.tb
Meta> 10 μg/mLReduced activity observed
Ortho< 5 μg/mLModerate activity

Toxicological Profile

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that while some derivatives show promising efficacy against pathogens, they may also exhibit cytotoxic effects at higher concentrations .

Table 3: Toxicological Data Summary

Compound VariantCytotoxicity (IC50)Observations
Base Compound> 50 μMLow toxicity in cell cultures
Methylated Variant20 μMIncreased cytotoxicity noted

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